Cas no 851807-75-5 (3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine)

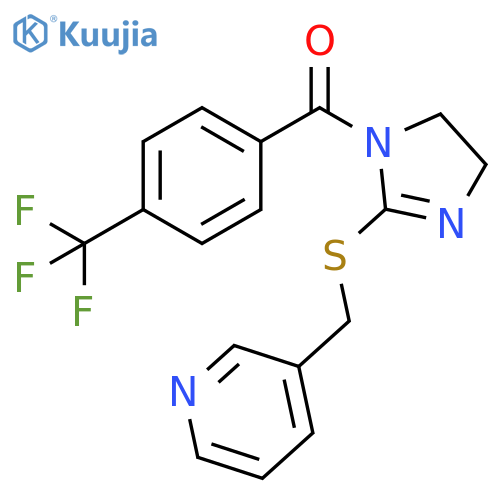

851807-75-5 structure

商品名:3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine

3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine

- Methanone, [4,5-dihydro-2-[(3-pyridinylmethyl)thio]-1H-imidazol-1-yl][4-(trifluoromethyl)phenyl]-

- SR-01000127406-1

- AKOS024589419

- (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

- F0630-1714

- [2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone

- SR-01000127406

- 851807-75-5

- 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine

- AB00684715-01

-

- インチ: 1S/C17H14F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)23-9-8-22-16(23)25-11-12-2-1-7-21-10-12/h1-7,10H,8-9,11H2

- InChIKey: OGULORPGJYLUMW-UHFFFAOYSA-N

- ほほえんだ: C(N1C(SCC2=CC=CN=C2)=NCC1)(C1=CC=C(C(F)(F)F)C=C1)=O

計算された属性

- せいみつぶんしりょう: 365.08096774g/mol

- どういたいしつりょう: 365.08096774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 70.9Ų

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ふってん: 484.6±55.0 °C(Predicted)

- 酸性度係数(pKa): 4.67±0.10(Predicted)

3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0630-1714-2μmol |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-40mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-1mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-2mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-100mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-20μmol |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-3mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-5mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-20mg |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0630-1714-5μmol |

3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |

851807-75-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

851807-75-5 (3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量